N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H27ClN4O3S and its molecular weight is 487.02. The purity is usually 95%.
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Scientific Research Applications
Receptor Ligand Development
Research in the development of receptor ligands, such as those targeting the ORL1 (orphanin FQ/nociceptin) receptor, often involves the synthesis and characterization of compounds with complex structures similar to the one you're inquiring about. These studies focus on optimizing ligands for high affinity and selectivity towards specific receptors, which has implications in designing new therapeutic agents for managing pain and other conditions. The development of high-affinity, non-peptide agonists for the ORL1 receptor exemplifies this approach, demonstrating the potential for creating potent and selective receptor modulators (Röver et al., 2000).
Environmental Chemistry and Toxicology
Studies on the metabolism and environmental impact of chloroacetamide herbicides and their metabolites in human and rat liver microsomes contribute to understanding how similar chemical structures behave in biological systems and their potential toxicological effects. This research is crucial for evaluating the safety and environmental risks of chemicals used in agriculture (Coleman et al., 2000).
Anticancer and Antimicrobial Activity
The synthesis and evaluation of chemical analogs for their anticancer and antimicrobial activities represent another significant area of research. By modifying the chemical structure and analyzing the biological effects, researchers can identify potential therapeutic agents. For example, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines and their testing against cancer cell lines and microbes illustrate how structural modifications can lead to variations in biological activity (Kumar et al., 2019).
Herbicide Action and Soil Interaction
Research into the soil reception, activity, and environmental fate of herbicides like acetochlor provides insights into how these chemicals interact with agricultural ecosystems. Understanding the adsorption, mobility, and efficacy of these compounds in relation to soil properties is essential for developing more sustainable and less environmentally damaging agricultural practices (Banks and Robinson, 1986).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3S/c1-29-12-10-24(11-13-29)27-22(16-4-7-18(31-2)8-5-16)23(28-24)33-15-21(30)26-19-14-17(25)6-9-20(19)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCIXQODGUNEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.